molecular formula C8H10N4 B8796650 2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)ethanamine

2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)ethanamine

Cat. No. B8796650
M. Wt: 162.19 g/mol
InChI Key: FIGLQKXKAKSESY-UHFFFAOYSA-N
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Patent
US09163019B2

Procedure details

TEA (3.01 ml, 21.59 mmol) was added rapidly to a solution of 2-([1,2,4]triazolo[1,5-a]pyridin-2-yl)ethanamine (1.167 g, 7.20 mmol) and 1-methyl-2-oxo-1,2-dihydro-3-chloro-4-methoxycarbonyl-5-chloromethyl-pyridine (1.8 g, 7.20 mmol, see compound (6) of Example b1)) in MeCN (15 ml). The reaction was heated in a microwave at about 100° C. for about 40 min. The reaction was cooled to r.t. and the mixture was filtered through a Büchner funnel. The residue solid was triturated with water (2×20 ml). The resulting solid was filtered off on a Büchner funnel to afford the title compound (1.3 g, 3.78 mmol, 52.5% yield).
[Compound]
Name
TEA
Quantity
3.01 mL
Type
reactant
Reaction Step One
Quantity
1.167 g
Type
reactant
Reaction Step One
Name
1-methyl-2-oxo-1,2-dihydro-3-chloro-4-methoxycarbonyl-5-chloromethyl-pyridine
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
compound ( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
52.5%

Identifiers

REACTION_CXSMILES
[N:1]1[C:2]([CH2:10][CH2:11][NH2:12])=[N:3][N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.[CH3:13][N:14]1[CH:19]=[C:18]([CH2:20]Cl)[C:17]([C:22](OC)=[O:23])=[C:16]([Cl:26])[C:15]1=[O:27]>CC#N>[Cl:26][C:16]1[C:15](=[O:27])[N:14]([CH3:13])[CH:19]=[C:18]2[CH2:20][N:12]([CH2:11][CH2:10][C:2]3[N:1]=[C:5]4[CH:6]=[CH:7][CH:8]=[CH:9][N:4]4[N:3]=3)[C:22](=[O:23])[C:17]=12

Inputs

Step One
Name
TEA
Quantity
3.01 mL
Type
reactant
Smiles
Name
Quantity
1.167 g
Type
reactant
Smiles
N=1C(=NN2C1C=CC=C2)CCN
Name
1-methyl-2-oxo-1,2-dihydro-3-chloro-4-methoxycarbonyl-5-chloromethyl-pyridine
Quantity
1.8 g
Type
reactant
Smiles
CN1C(C(=C(C(=C1)CCl)C(=O)OC)Cl)=O
Name
compound ( 6 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C(=C(C(=C1)CCl)C(=O)OC)Cl)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to r.t.
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a Büchner funnel
CUSTOM
Type
CUSTOM
Details
The residue solid was triturated with water (2×20 ml)
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off on a Büchner funnel

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=CN(C1=O)C)CN(C2=O)CCC2=NN1C(C=CC=C1)=N2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.78 mmol
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 52.5%
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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